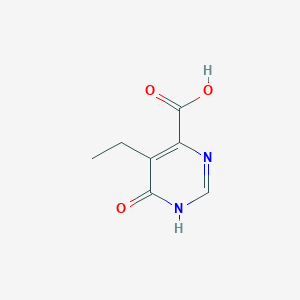

5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC15996693

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O3 |

|---|---|

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 5-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O3/c1-2-4-5(7(11)12)8-3-9-6(4)10/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |

| Standard InChI Key | JTULPICQOWOTGP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N=CNC1=O)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrimidine ring with a 6-oxo group at position 6 and a 4-carboxylic acid moiety. The ethyl substituent at position 5 enhances steric and electronic modulation, influencing reactivity and solubility. Key structural elements include:

-

Dihydropyrimidine core: Partially saturated ring system with alternating single and double bonds.

-

Oxo and carboxylic acid groups: Provide sites for nucleophilic substitution, hydrogen bonding, and metal coordination .

-

Ethyl side chain: Contributes to lipophilicity and potential interactions with hydrophobic pockets in biological targets .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 168.15 g/mol | |

| IUPAC Name | 5-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid | |

| Canonical SMILES | CCC1=C(N=CNC1=O)C(=O)O | |

| PubChem CID | 136313124 |

Synthesis and Preparation

Synthetic Pathways

While exact reaction conditions remain proprietary, synthesis typically involves multi-step strategies:

-

Cyclization: Formation of the pyrimidine core via condensation of urea derivatives with appropriate carbonyl compounds.

-

Functionalization: Introduction of the ethyl group at position 5 and the 4-carboxylic acid moiety through alkylation or carboxylation reactions.

-

Oxidation/Reduction: Control of the 6-oxo group to achieve the desired dihydropyrimidine configuration .

Table 2: Hypothetical Synthesis Stages

| Stage | Reagents/Conditions | Purpose |

|---|---|---|

| Core Formation | Urea, β-ketoester, acid catalyst | Pyrimidine ring assembly |

| Ethyl Group Introduction | Ethyl halide, nucleophilic substitution | Position 5 alkylation |

| Carboxylic Acid Installation | Oxidation of methyl ester | 4-Carboxylic acid generation |

Applications in Chemical and Pharmaceutical Research

Pharmaceutical Development

The compound serves as a scaffold for drug discovery due to its:

-

Metal-Chelating Capacity: The 6-oxo and 4-carboxylic acid groups enable coordination with magnesium or calcium ions, a property exploited in antiviral agents like raltegravir .

-

Reactivity in Nucleophilic Substitutions: Facilitates derivatization to generate analogs with enhanced bioactivity. For example, esterification or amidation at the carboxylic acid moiety modulates permeability and potency .

Table 3: Analogues and Biological Targets

Agrochemical Formulations

The compound’s structural similarity to pyrimidine-based herbicides suggests utility in:

-

Enzyme Inhibition: Targeting ATP-binding proteins or redox enzymes in pests.

-

Synergistic Combinations: Co-formulation with other herbicides to overcome resistance .

Research Findings and Unmet Challenges

Pharmacodynamic Insights

While direct pharmacological data on 5-ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is scarce, related analogues provide clues:

-

Metal Ion Chelation: Acid derivatives show stronger magnesium binding than esters, critical for inhibiting metalloenzymes like HIV-1 integrase .

-

Structural Rigidity: The dihydropyrimidine core restricts conformational flexibility, enhancing target specificity .

Table 4: Comparative Activity of Dihydropyrimidine Derivatives

Limitations and Future Directions

-

Toxicity Concerns: Limited cytotoxicity data necessitate in vitro and in vivo safety profiling.

-

Prodrug Potential: Ester derivatives (e.g., ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate) may serve as prodrugs, releasing the active acid metabolite .

-

Synthetic Optimization: Development of high-yield, scalable routes is critical for commercial viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume